

# interpreting borderline or intermediate oxacillin MIC results

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## Compound of Interest

Compound Name: Oxacillin

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## Technical Support Center: Oxacillin Susceptibility Testing

This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of borderline or intermediate **oxacillin** Minimum Inhibitory Concentration (MIC) results for *Staphylococcus* species.

## Frequently Asked Questions (FAQs)

Q1: What does a borderline or intermediate **oxacillin** MIC result signify?

An intermediate or borderline **oxacillin** MIC result indicates that the bacterial isolate exhibits reduced susceptibility to **oxacillin**. This can be due to several mechanisms, including the presence of the *mecA* gene, which confers resistance, or other factors like hyperproduction of  $\beta$ -lactamases.<sup>[1][2][3][4]</sup> It is crucial to perform further investigations to determine the underlying resistance mechanism and guide appropriate treatment decisions.

Q2: What are the current CLSI and EUCAST breakpoints for **oxacillin** susceptibility testing of *Staphylococcus aureus*?

The interpretation of **oxacillin** MIC results is dependent on the guidelines provided by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the

European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are periodically updated.

Q3: Why is cefoxitin often used as a surrogate for **oxacillin** resistance in *S. aureus*?

Cefoxitin is a better inducer of *mecA* gene expression than **oxacillin**.<sup>[5][6][7]</sup> This means that in some cases, particularly with heteroresistant strains, cefoxitin can more reliably detect methicillin resistance that might be missed by **oxacillin** testing alone.<sup>[6]</sup> Therefore, a cefoxitin-resistant result is often considered indicative of methicillin resistance, even if the **oxacillin** MIC is in the susceptible range.<sup>[6]</sup>

Q4: What is heteroresistance to **oxacillin** in *Staphylococcus*?

Heteroresistance is a phenomenon where a bacterial population contains a small subpopulation of resistant cells within a larger population of susceptible cells.<sup>[8][9][10][11]</sup> These resistant subpopulations can be difficult to detect with standard susceptibility testing methods.<sup>[10][11]</sup> Exposure to antibiotics can select for the resistant subpopulation, potentially leading to treatment failure.<sup>[8][10][11]</sup>

Q5: What is **Oxacillin**-Susceptible MRSA (OS-MRSA)?

OS-MRSA refers to *Staphylococcus aureus* isolates that carry the *mecA* gene but appear susceptible to **oxacillin** based on phenotypic tests.<sup>[12][13][14][15]</sup> This discrepancy can arise from various factors, including mutations in the *mecA* gene or its regulatory elements.<sup>[12][16]</sup> Although phenotypically susceptible, these strains have the potential to become resistant upon antibiotic exposure and may lead to treatment failure.<sup>[12]</sup>

Q6: What is Borderline **Oxacillin**-Resistant *S. aureus* (BORSA)?

BORSA strains exhibit borderline **oxacillin** MICs (typically 1-8 µg/mL) and are negative for the *mecA* gene.<sup>[1][2][3]</sup> The resistance mechanism in BORSA is often due to the hyperproduction of  $\beta$ -lactamase, which can hydrolyze **oxacillin**.<sup>[3][4]</sup>

## Troubleshooting Guides

Issue 1: Discrepancy between Genotype (*mecA* PCR positive) and Phenotype (**Oxacillin** Susceptible MIC)

- Possible Cause: This could be an OS-MRSA strain where the *mecA* gene is present but not expressed or is mutated.[12][17] It could also be due to heteroresistance where the resistant subpopulation was not detected.[14]
- Troubleshooting Steps:
  - Confirm the isolate is pure.
  - Repeat the **oxacillin** MIC determination, ensuring proper inoculum preparation and incubation conditions (35°C ± 2°C for a full 24 hours).[5]
  - Perform a cefoxitin disk diffusion or MIC test, as cefoxitin is a better inducer of *mecA* expression.[5][7]
  - Consider a PBP2a latex agglutination test to confirm the presence of the PBP2a protein, the product of the *mecA* gene.[6]
  - If the discrepancy persists, the isolate should be considered potentially resistant, and this information should be noted in the report.[6]

#### Issue 2: **Oxacillin** MIC is Intermediate/Resistant, but Cefoxitin Screen is Susceptible

- Possible Cause: This may indicate a BORSA strain, where resistance is due to  $\beta$ -lactamase hyperproduction and not the *mecA* gene.[3]
- Troubleshooting Steps:
  - Verify the absence of the *mecA* gene by PCR.
  - Perform a  $\beta$ -lactamase test.
  - Test for a decrease in the **oxacillin** MIC in the presence of a  $\beta$ -lactamase inhibitor like clavulanic acid. A significant drop in the MIC would suggest  $\beta$ -lactamase-mediated resistance.[3]

## Data Presentation

Table 1: CLSI **Oxacillin** MIC Interpretive Criteria for *Staphylococcus* spp. (M100, 32nd Ed.)

Organism	Susceptible (S)	Intermediate (I)	Resistant (R)
<i>S. aureus</i> and <i>S. lugdunensis</i>	$\leq 2 \mu\text{g/mL}$	-	$\geq 4 \mu\text{g/mL}$
<i>Staphylococcus</i> spp. other than <i>S. aureus</i> and <i>S. lugdunensis</i>	$\leq 0.5 \mu\text{g/mL}$	-	$\geq 1 \mu\text{g/mL}$

Note: These breakpoints are subject to change. Always refer to the latest CLSI guidelines.[\[5\]](#)  
[\[18\]](#)[\[19\]](#)

Table 2: EUCAST **Oxacillin** MIC Interpretive Criteria for *Staphylococcus* spp. (v. 13.0)

Organism	Susceptible (S)	Resistant (R)
<i>S. aureus</i>	$\leq 2 \text{ mg/L}$	$> 2 \text{ mg/L}$
Coagulase-negative staphylococci	$\leq 0.25 \text{ mg/L}$	$> 0.25 \text{ mg/L}$

Note: These breakpoints are subject to change. Always refer to the latest EUCAST guidelines.  
[\[20\]](#)

## Experimental Protocols

### Protocol 1: Broth Microdilution for **Oxacillin** MIC Determination

This protocol is a generalized overview based on CLSI guidelines.

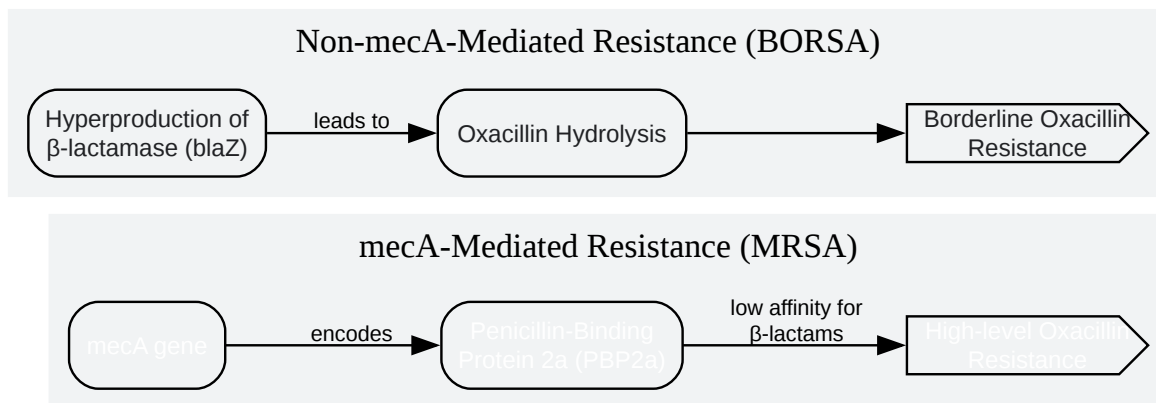
- Preparation of Inoculum:
  - Select 3-5 well-isolated colonies of the same morphotype from an 18- to 24-hour agar plate.
  - Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately  $1\text{-}2 \times 10^8$  CFU/mL.

- Dilute the standardized suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Preparation of **Oxacillin** Dilutions:
  - Prepare serial twofold dilutions of **oxacillin** in cation-adjusted Mueller-Hinton broth (CAMHB). For *Staphylococcus* spp., the CAMHB should be supplemented with 2% NaCl. [\[21\]](#)[\[22\]](#)
  - The concentration range should typically span from 0.12 to 16 µg/mL to encompass the susceptible and resistant breakpoints.
- Inoculation and Incubation:
  - Dispense the prepared **oxacillin** dilutions into the wells of a microtiter plate.
  - Inoculate each well with the diluted bacterial suspension.
  - Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
  - Incubate the plates at  $35^\circ\text{C} \pm 2^\circ\text{C}$  in ambient air for 16-20 hours. For detecting **oxacillin** resistance in *Staphylococcus* spp., a full 24-hour incubation is recommended.[\[5\]](#)
- Interpretation of Results:
  - The MIC is the lowest concentration of **oxacillin** that completely inhibits visible growth of the organism.
  - Interpret the MIC value according to the current CLSI or EUCAST breakpoints (see Tables 1 and 2).

## Visualizations



Caption: Workflow for Interpreting Borderline **Oxacillin** MIC Results.



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Caption: Mechanisms of **Oxacillin** Resistance in *Staphylococcus aureus*.

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